molecular formula C19H15FN4O2 B14936700 7-(4-Fluoro-2-methoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Fluoro-2-methoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14936700
M. Wt: 350.3 g/mol
InChI Key: SKPMMXIMTOGARG-UHFFFAOYSA-N
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Description

[7-(4-FLUORO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorinated methoxyphenyl group and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(4-FLUORO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorinated Methoxyphenyl Group: This step involves the use of fluorinated reagents and methoxyphenyl derivatives, often under catalytic conditions.

    Ether Formation: The final step involves the formation of the ether linkage, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dehalogenated products.

Scientific Research Applications

Chemistry

In chemistry, [7-(4-FLUORO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [7-(4-FLUORO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [7-(4-CHLORO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER
  • [7-(4-BROMO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER
  • [7-(4-IODO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER

Uniqueness

The uniqueness of [7-(4-FLUORO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER lies in its fluorinated methoxyphenyl group, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

7-(4-fluoro-2-methoxyphenyl)-2-(phenoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H15FN4O2/c1-25-17-11-13(20)7-8-15(17)16-9-10-21-19-22-18(23-24(16)19)12-26-14-5-3-2-4-6-14/h2-11H,12H2,1H3

InChI Key

SKPMMXIMTOGARG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC=NC3=NC(=NN23)COC4=CC=CC=C4

Origin of Product

United States

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